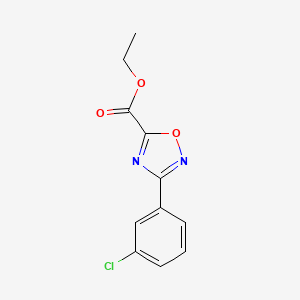
2-(4-苄基哌嗪)-1,3-噻唑-5-甲醛
描述
2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a benzylpiperazine moiety and an aldehyde group
科学研究应用
2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of drugs targeting neurological disorders and infections.
Biological Studies: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Chemical Biology: It serves as a probe in the study of biological pathways and molecular interactions.
Industrial Applications: It may be used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用机制
Target of Action
Compounds with similar structures, such as 4-benzylpiperidine, have been found to act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its targets to modulate neurotransmitter release .
Biochemical Pathways
Related compounds have been found to influence pathways involving neurotransmitters such as dopamine and serotonin .
Result of Action
Related compounds have been found to modulate neurotransmitter release, which can have various effects on cellular function .
生化分析
Biochemical Properties
2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . Additionally, 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness . In vitro and in vivo studies have shown that prolonged exposure to 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde can lead to long-term changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes . The compound’s metabolism often involves oxidation and reduction reactions, which are catalyzed by specific enzymes .
Transport and Distribution
The transport and distribution of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to various compartments, where it exerts its effects . The distribution of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde can also influence its accumulation and potential toxicity .
Subcellular Localization
The subcellular localization of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . The localization of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde can also determine its interactions with other biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde typically involves the following steps:
Formation of 1-Benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of 1-benzylpiperazine with the thiazole ring precursor, followed by the introduction of the aldehyde group at the 5-position of the thiazole ring. This can be achieved through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Benzylpiperazino)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(4-Benzylpiperazino)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one .
- 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol .
Uniqueness
2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both a thiazole ring and a benzylpiperazine moiety, which may impart distinct biological activities and chemical reactivity. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry and chemical biology research.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-12-14-10-16-15(20-14)18-8-6-17(7-9-18)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEJWPVGLIEGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363055 | |
| Record name | 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303987-22-6 | |
| Record name | 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)


![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)


![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)
![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)


![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)

